2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide
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Overview
Description
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, such as this one, have been known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets, leading to their diverse bioactivity . The specific interaction of this compound with its targets would depend on the structural characteristics of both the compound and the target.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound could affect cell cycle regulation, calcium signaling, and neurotransmission, among other pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the imidazo[1,2-a]pyridine core.
Attachment of the benzamide moiety: The final step involves the formation of an amide bond between the imidazo[1,2-a]pyridine derivative and 2,4-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its interaction with various biological targets and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzamide derivatives: Compounds with a benzamide moiety but different substituents on the aromatic rings.
Uniqueness
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms and the imidazo[1,2-a]pyridine core make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O/c21-13-5-3-12(4-6-13)18-11-24-19-17(2-1-9-26(18)19)25-20(27)15-8-7-14(22)10-16(15)23/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYZDSYJQZWGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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